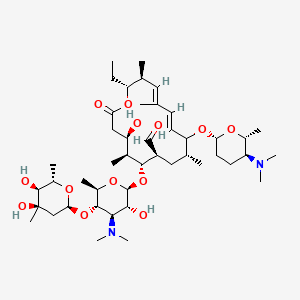
Chimeramycin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chimeramycin B is a compound produced by the strain of Streptomyces ambofaciens. It is known for its anti-gram-positive bacterial and mycoplasma activities. The compound has a molecular formula of C46H80N2O13 and a molecular weight of 869.13. This compound is typically found in a white amorphous powder form and has a melting point of 114-115°C.
Métodos De Preparación
Industrial Production Methods: Industrial production of Chimeramycin B is typically achieved through large-scale fermentation processes. The strain of Streptomyces ambofaciens is cultured under controlled conditions to optimize the yield of this compound. The fermentation broth is then subjected to various purification steps, including filtration, solvent extraction, and chromatography, to isolate and purify the compound.
Análisis De Reacciones Químicas
Types of Reactions: Chimeramycin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chimeramycin B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying complex organic reactions and for developing new synthetic methodologies. In biology, this compound is studied for its antibacterial properties and its potential use in developing new antibiotics.
In medicine, this compound is investigated for its therapeutic potential against gram-positive bacterial infections and mycoplasma-related diseases. Its unique mechanism of action makes it a promising candidate for drug development. In the industry, this compound is used in the production of antibacterial agents and as a reference standard in quality control processes.
Mecanismo De Acción
Chimeramycin B exerts its effects by targeting specific molecular pathways in bacterial cells. It binds to bacterial ribosomes, inhibiting protein synthesis and leading to the death of the bacterial cells. The compound’s mechanism of action involves the disruption of essential cellular processes, making it effective against gram-positive bacteria and mycoplasma.
Comparación Con Compuestos Similares
Chimeramycin B is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include other antibiotics produced by Streptomyces species, such as Tylosin and Erythromycin. These compounds also target bacterial ribosomes but differ in their chemical structures and spectrum of activity .
List of Similar Compounds:- Tylosin
- Erythromycin
- Clarithromycin
- Azithromycin
This compound stands out due to its specific activity against mycoplasma and its unique structural features, making it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Número CAS |
87092-83-9 |
|---|---|
Fórmula molecular |
C45H78N2O13 |
Peso molecular |
855.1 g/mol |
Nombre IUPAC |
(4R,5S,6R,7S,9R,11E,13E,15S,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2-oxo-1-oxacyclohexadeca-11,13-diene-7-carbaldehyde |
InChI |
InChI=1S/C45H78N2O13/c1-14-34-25(3)19-24(2)15-17-35(58-37-18-16-32(46(10)11)28(6)54-37)26(4)20-31(23-48)41(27(5)33(49)21-36(50)57-34)60-44-40(51)39(47(12)13)42(29(7)56-44)59-38-22-45(9,53)43(52)30(8)55-38/h15,17,19,23,25-35,37-44,49,51-53H,14,16,18,20-22H2,1-13H3/b17-15+,24-19+/t25-,26+,27-,28+,29+,30-,31+,32-,33+,34+,35?,37-,38-,39+,40+,41+,42+,43-,44-,45+/m0/s1 |
Clave InChI |
GWKAVECDTAHQQC-QVTXDSNCSA-N |
SMILES isomérico |
CC[C@@H]1[C@H](/C=C(/C=C/C([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)C=O)C)O[C@H]4CC[C@@H]([C@H](O4)C)N(C)C)\C)C |
SMILES canónico |
CCC1C(C=C(C=CC(C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)C=O)C)OC4CCC(C(O4)C)N(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


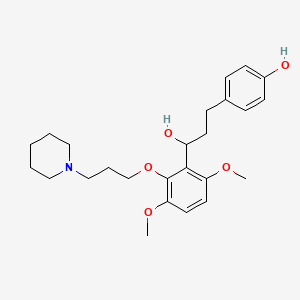
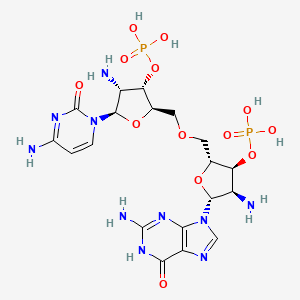
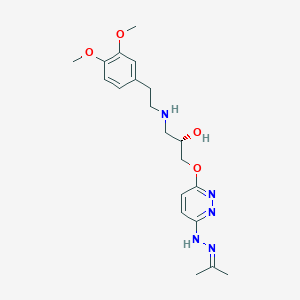
![5-methyl-1-[(E,3S,4R)-3,4,5-trihydroxypent-1-enyl]pyrimidine-2,4-dione](/img/structure/B15187361.png)
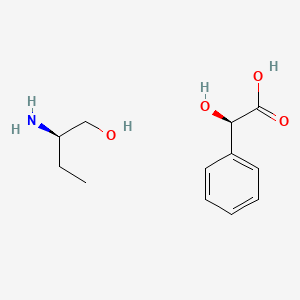
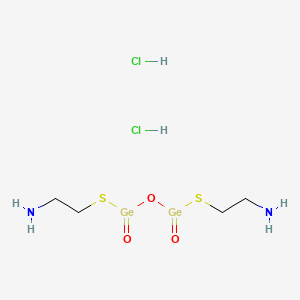
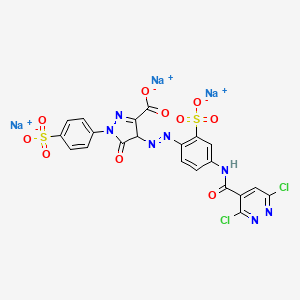


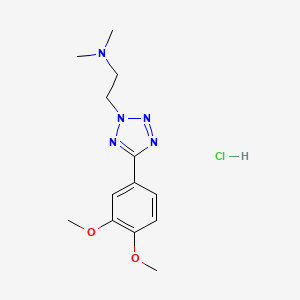
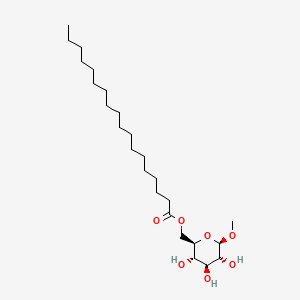
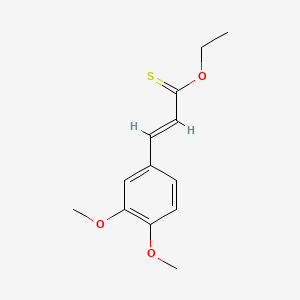
![4-[4-[[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]methyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid](/img/structure/B15187424.png)

